Methyl dichlorophosphite
Description
Methyl dichlorophosphite (CH₃Cl₂OP, CAS 3279-26-3) is a phosphorus-containing compound with a molecular weight of 132.908 g/mol . It is also known by systematic names such as methylphosphorodichloridite and methoxyphosphorus dichloride. Its ChemSpider ID is 69224, and it is characterized by a trigonal pyramidal molecular geometry, as confirmed by X-ray diffraction studies . The compound is widely used as a phosphitylating agent in organic synthesis, particularly in the formation of phosphonamidate bonds and nucleophilic substitution reactions . Applications include its role in synthesizing phosphonopeptides and anticancer agents .
Properties
IUPAC Name |
dichloro(methoxy)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3Cl2OP/c1-4-5(2)3/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCSDJECSMANTCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3Cl2OP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20186451 | |
| Record name | Methyl phosphorodichloridite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20186451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3279-26-3 | |
| Record name | Phosphorodichloridous acid, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3279-26-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl phosphorodichloridite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003279263 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl phosphorodichloridite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20186451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl dichlorophosphite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.924 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl dichlorophosphite can be synthesized through the reaction of methanol with phosphorus trichloride. The reaction typically proceeds as follows:
PCl3+CH3OH→CH3OPCl2+HCl
This reaction is carried out under controlled conditions to ensure the complete conversion of reactants and to minimize the formation of by-products .
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of high-purity phosphorus trichloride and methanol. The reaction is conducted in a closed system to prevent the release of hydrogen chloride gas. The product is then purified through distillation to obtain the desired purity level .
Chemical Reactions Analysis
Types of Reactions: Methyl dichlorophosphite undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as alcohols and amines to form phosphonates and phosphoramidates.
Oxidation Reactions: It can be oxidized to form methyl dichlorophosphate.
Hydrolysis: In the presence of water, it hydrolyzes to form phosphorous acid and methanol.
Common Reagents and Conditions:
Alcohols and Amines: Used in substitution reactions to form phosphonates and phosphoramidates.
Oxidizing Agents: Such as hydrogen peroxide, used to oxidize this compound to methyl dichlorophosphate.
Water: Used in hydrolysis reactions.
Major Products:
Phosphonates and Phosphoramidates: Formed from substitution reactions.
Methyl Dichlorophosphate: Formed from oxidation reactions.
Phosphorous Acid and Methanol: Formed from hydrolysis reactions.
Scientific Research Applications
Synthesis of Phosphonamidate- and Phosphonate-Linked Phosphonopeptides
MDCP is instrumental in the preparation of phosphonamidate- and phosphonate-linked phosphonopeptides. These compounds are significant in medicinal chemistry due to their potential therapeutic applications, including antiviral and anticancer properties. The synthesis involves a one-pot reaction that combines simple starting materials such as benzyl carbamate and aldehydes, yielding phosphonopeptides efficiently .
Preparation of Deoxyoligonucleotides
In nucleic acid chemistry, MDCP plays a crucial role in synthesizing deoxyoligonucleotides on polymer supports. The phosphitylation process allows for the incorporation of phosphonate linkages, which enhance the stability and efficacy of oligonucleotide therapeutics. This application underscores MDCP's importance in developing antisense oligonucleotides and other nucleic acid-based drugs .
Synthesis of Oxazaphosphorinanes
MDCP is also utilized in the synthesis of oxazaphosphorinanes, which are cyclic compounds containing phosphorus and nitrogen. These compounds have been explored for their potential as ligands in coordination chemistry and as intermediates in organic synthesis. The reaction typically involves the formation of 2-oxo-2-propionyl-1,3,2-oxazaphosphorinane derivatives, showcasing MDCP's versatility in creating complex molecular architectures .
Radical Deoxygenation Reactions
Another notable application of MDCP is in radical deoxygenation reactions. This method allows for the efficient removal of hydroxyl groups from alcohols, converting them into more reactive intermediates. The process involves treating alcohols with MDCP to form phosphite derivatives, which can then undergo further transformations to yield desired products .
Phosphitylation Reactions
MDCP serves as a powerful phosphitylating agent in various organic transformations. Its ability to introduce phosphonate groups makes it valuable in synthesizing phosphorylated compounds that exhibit enhanced biological activity. This application is particularly relevant in the development of pharmaceuticals where phosphorylation can alter the pharmacokinetic properties of drug candidates .
Case Study 1: Synthesis of Phosphonamidate-Linked Peptides
A study published in the Journal of Peptide Science details a direct method for synthesizing phosphonamidate-linked peptides using MDCP. The researchers demonstrated that this approach could produce high yields with minimal steps, highlighting its efficiency for peptide synthesis .
Case Study 2: Development of Oligonucleotide Therapeutics
Research conducted on the use of MDCP for synthesizing deoxyoligonucleotides showed that incorporating phosphonate linkages significantly improved the stability against nucleases, making these oligonucleotides suitable candidates for therapeutic applications .
Case Study 3: Radical Deoxygenation Methodology
A publication in the Journal of the American Chemical Society described a novel radical deoxygenation method utilizing MDCP. The study illustrated how this technique could streamline synthetic routes to complex organic molecules by efficiently converting alcohols into more reactive species .
Mechanism of Action
The mechanism of action of methyl dichlorophosphite involves its reactivity with nucleophiles. The phosphorus atom in the compound is electrophilic, making it susceptible to attack by nucleophiles such as alcohols and amines. This leads to the formation of phosphonates and phosphoramidates. The compound can also undergo oxidation and hydrolysis, resulting in the formation of various products .
Comparison with Similar Compounds
Structural and Molecular Properties
The table below summarizes key properties of methyl dichlorophosphite and related compounds:
| Compound | Molecular Formula | Average Mass (g/mol) | Oxidation State of P | Key Substituents | ChemSpider ID | CAS Number |
|---|---|---|---|---|---|---|
| This compound | CH₃Cl₂OP | 132.908 | +3 (phosphite) | 1 methoxy, 2 chlorides | 69224 | 3279-26-3 |
| Dimethyl chlorophosphate | C₂H₆ClO₃P | 144.491 | +5 (phosphate) | 2 methoxy, 1 chloride | 92033 | 813-77-4 |
| Methyl dichlorophosphate | CH₃Cl₂O₂P | 148.90 | +5 (phosphate) | 1 methoxy, 2 chlorides | N/A | 677-24-7 |
| Methylphosphonous dichloride | CH₃Cl₂P | 116.90 | +3 (phosphonous) | 2 chlorides, no oxygen | N/A | 676-83-5 |
| Ethyl dichlorophosphite | C₂H₅Cl₂OP | 146.94 | +3 (phosphite) | 1 ethoxy, 2 chlorides | N/A | N/A |
Key Observations :
- Phosphorus Oxidation State : this compound (+3) is more nucleophilic and reactive than phosphate derivatives (+5), such as dimethyl chlorophosphate .
- Substituent Effects : The presence of methoxy vs. ethoxy groups (e.g., ethyl dichlorophosphite) alters steric hindrance and electron-donating effects, influencing reaction kinetics .
- Oxygen Content: Methylphosphonous dichloride (CH₃Cl₂P) lacks oxygen, making it more moisture-sensitive and reactive toward hydrolysis compared to this compound .
This compound
- Acts as a precursor in pseudo four-component condensations for phosphonopeptide synthesis, where it undergoes nucleophilic substitution with α-amino alcohols .
- Used in ultrasound-assisted synthesis of thiazolo[2,3-e][1,4,2]diazaphosphole derivatives, demonstrating versatility in heterocycle formation .
Dimethyl Chlorophosphate
- Primarily serves as a phosphorylating agent due to its stable phosphate structure. Its two methoxy groups reduce electrophilicity compared to this compound .
Methyl Dichlorophosphate
- Exhibits higher density (1.488 g/mL) and boiling point (62–64°C at 15 mmHg) compared to this compound, reflecting differences in intermolecular forces .
Ethyl Dichlorophosphite
- The ethyl group enhances lipophilicity, making it preferable in reactions requiring non-polar solvents. It is used in the synthesis of antimicrobial agents via Schiff base intermediates .
Biological Activity
Methyl dichlorophosphite (MDCP), with the chemical formula , is an organophosphorus compound known for its high reactivity and diverse applications in chemical synthesis, particularly in the preparation of phosphonates and phosphonamidates. This article explores the biological activity of MDCP, emphasizing its roles in medicinal chemistry and potential therapeutic applications.
MDCP is a colorless, corrosive, and flammable liquid with a pungent odor. It is classified as a hazardous material due to its ability to release toxic fumes upon contact with moisture, forming hydrochloric acid. The compound poses significant health risks through inhalation or skin contact, necessitating careful handling and safety precautions in laboratory settings .
Synthesis and Applications
MDCP serves as a crucial building block for synthesizing various organophosphorus compounds. Its applications include:
- Synthesis of Phosphonamidates : MDCP is instrumental in creating phosphonamidate-linked phosphonopeptides, which are being explored for their therapeutic potential .
- Modification of Nucleotides : It facilitates the synthesis of modified nucleotides and oligonucleotides, essential for studying nucleic acid functions and developing novel therapeutic strategies .
- Heterocyclic Compounds : MDCP participates in synthesizing heterocyclic compounds containing phosphorus, which possess unique properties applicable in catalysis and medicinal chemistry .
Antimicrobial Properties
Research has indicated that MDCP exhibits antimicrobial activity against various microorganisms. A study highlighted its effectiveness in inhibiting the growth of bacteria and fungi, suggesting potential applications in developing antimicrobial agents .
Case Studies
- Antimicrobial Efficacy : In a study assessing the biological activity of crude extracts derived from fungal biomass, it was found that compounds similar to MDCP demonstrated significant antimicrobial effects against pathogens such as E. coli and Candida albicans. The extracts were analyzed using gas chromatography-mass spectrometry (GC-MS), revealing various active compounds that could be linked to the biological activity observed .
- Developmental Toxicity : A comprehensive review on organophosphates, including MDCP, indicated potential developmental toxicity associated with exposure to similar compounds. This highlights the need for further research into the safety and environmental impact of MDCP .
Comparative Analysis
The following table compares MDCP with other organophosphorus compounds regarding their biological activities and applications:
| Compound Name | Chemical Formula | Key Characteristics | Biological Activity |
|---|---|---|---|
| This compound | CH₃PCl₂ | Corrosive, flammable | Antimicrobial properties |
| Methylphosphonic Dichloride | CH₃POCl₂ | Highly toxic, used in chemical warfare | Neurotoxic effects |
| Dimethyl Phosphate | (CH₃)₂PO₄ | Less toxic, used as a solvent | Limited biological activity |
| Trimethyl Phosphate | (CH₃)₃PO₄ | Non-toxic, used as a plasticizer | Minimal biological effects |
Research Findings
Recent studies have focused on the synthesis of novel polymers using MDCP as a precursor. These polymers exhibit enhanced properties such as flame retardancy and improved thermal stability, indicating that MDCP not only serves as a chemical building block but also contributes to developing advanced materials with specific functionalities .
Q & A
Q. What are the recommended methods for synthesizing methyl dichlorophosphite in a laboratory setting?
this compound is typically synthesized via the reaction of phosphorus trichloride (PCl₃) with methanol under anhydrous conditions. However, this reaction may produce uncharacterized byproducts and requires careful control of stoichiometry and temperature to minimize side reactions . Purification often involves fractional distillation under inert atmospheres to isolate the product from impurities. Researchers should note that steric hindrance and nucleophilicity of reactants can significantly impact yields, necessitating iterative optimization .
Q. What analytical techniques are essential for characterizing this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ³¹P NMR is critical for confirming the phosphite structure (δ ~100–150 ppm) and identifying impurities like oxidized species .
- Infrared (IR) Spectroscopy : Peaks near 650–750 cm⁻¹ correspond to P–Cl bonds, while P–O–C stretches appear at ~1000–1100 cm⁻¹ .
- Mass Spectrometry (MS) : Electron ionization (EI-MS) can verify molecular ion peaks (m/z ≈ 132.9) and fragmentation patterns .
- Elemental Analysis : Validate purity by comparing experimental vs. theoretical C/H/Cl/P ratios .
Q. How should this compound be safely handled and stored to mitigate risks?
- Handling : Use fume hoods, nitrile gloves, and chemical-resistant aprons. Avoid exposure to moisture, which hydrolyzes the compound to toxic HCl and phosphorous acids .
- Storage : Keep in amber glass bottles under inert gas (argon/nitrogen) at ≤4°C. Label containers with GHS hazard symbols (flammable liquid, acute toxicity) .
- Emergency Protocols : Neutralize spills with sodium bicarbonate and dispose of waste via certified hazardous waste facilities .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity of this compound across studies?
Discrepancies often arise from differences in reagent purity, reaction conditions (e.g., trace moisture), or analytical methods. To address this:
- Supplemental Literature Searches : Expand searches to include related organophosphorus compounds (e.g., phosphoramidites) and contextualize findings using toxicological profiling frameworks .
- Reproducibility Checks : Replicate experiments with rigorously dried solvents and reagents. Use internal standards (e.g., triphenylphosphine) to calibrate reaction monitoring .
- Data Triangulation : Cross-reference NMR, MS, and elemental analysis to confirm compound identity and purity .
Q. What strategies optimize regioselective phosphitylation using this compound in complex substrates?
- Catalyst Design : Chiral phosphoramidite catalysts can enhance enantioselectivity in deoxygenation reactions. For example, peptide-based catalysts have shown promise in site-selective phosphitylation of polyols .
- Solvent Effects : Anhydrous dichloromethane or toluene improves reaction efficiency by minimizing hydrolysis .
- Temperature Control : Slow addition of this compound at –20°C reduces exothermic side reactions .
Q. What challenges arise when scaling up this compound-mediated reactions, and how can they be addressed?
- Thermal Management : Large-scale reactions may require jacketed reactors with cryogenic cooling to dissipate heat generated during PCl₃–methanol reactions .
- Purification : Replace fractional distillation with continuous flow systems to improve yield and reduce exposure risks .
- Safety Protocols : Implement real-time gas monitoring (e.g., for HCl emissions) and automated quenching systems .
Methodological Considerations
Q. How should researchers document experimental protocols involving this compound for reproducibility?
- Detailed Procedures : Specify molar ratios, drying methods (e.g., molecular sieves), and inert atmosphere techniques (Schlenk lines) .
- Supporting Information : Include raw NMR/MS data, calibration curves, and failure analyses (e.g., hydrolysis byproducts) in supplementary files .
- Hazard Annotations : Clearly mark steps with elevated risks (e.g., exothermic stages) in experimental narratives .
Q. What computational tools are useful for predicting the reactivity of this compound in novel reactions?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
